molecular formula C6H9N3 B1346474 3-Cyano-4-iminopiperidine CAS No. 20373-91-5

3-Cyano-4-iminopiperidine

Cat. No.: B1346474
CAS No.: 20373-91-5
M. Wt: 123.16 g/mol
InChI Key: AXDAIIMFNFQFTD-UHFFFAOYSA-N
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Description

3-Cyano-4-iminopiperidine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Cyano-4-iminopiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways .

Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and lipids. These interactions can influence the stability and function of these molecules, further highlighting the importance of this compound in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, differentiation, and apoptosis .

Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, impacting cellular functions such as growth, differentiation, and response to stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds .

Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation of these proteins, affecting their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods .

Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects highlight the importance of considering the temporal aspects of this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis .

Threshold effects have also been observed, where a specific dosage of this compound is required to elicit a measurable biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic fate of this compound includes N-dealkylation and other biotransformation reactions, which are critical for its clearance from the body .

The involvement of this compound in these metabolic pathways can influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . For example, this compound can be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms of action .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of this compound is mediated by specific targeting signals and post-translational modifications that direct it to these compartments .

The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity. For instance, the localization of this compound in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

4-iminopiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAIIMFNFQFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303326
Record name 4-Iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20373-91-5
Record name 20373-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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